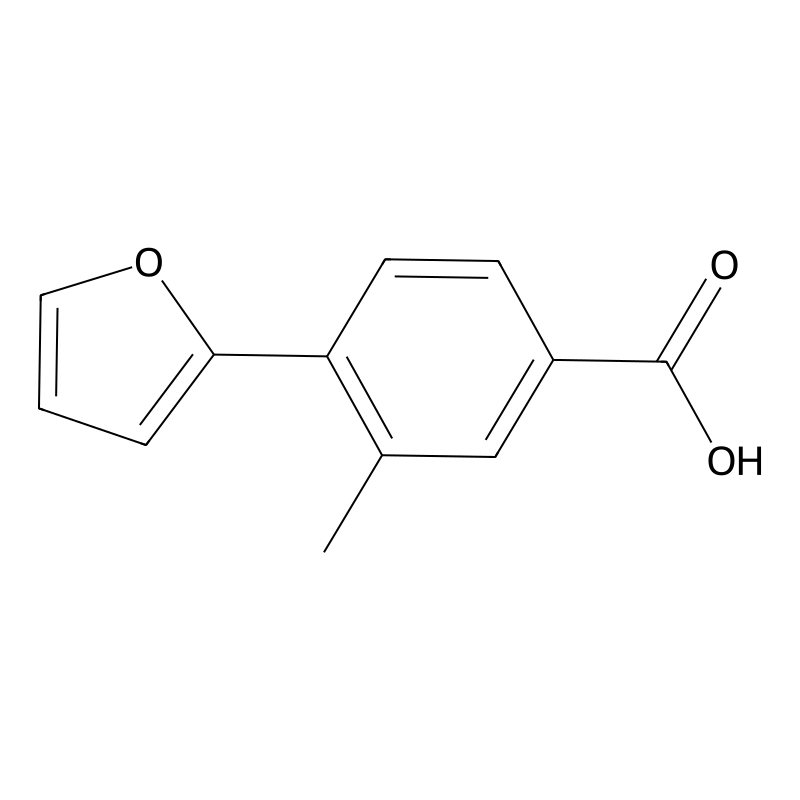

4-(Furan-2-YL)-3-methylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis and Material Science

Researchers have investigated the use of 4-(Furan-2-yl)-3-methylbenzoic acid as a building block in the synthesis of more complex organic molecules. These molecules can potentially find applications in the development of novel materials with specific properties, such as polymers or liquid crystals [].

Medicinal Chemistry

Studies have explored the potential biological activity of 4-(Furan-2-yl)-3-methylbenzoic acid itself or its derivatives. This includes investigating their interaction with specific enzymes or receptors in the body, which could lead to the discovery of new drugs []. However, more research is needed to determine its efficacy and safety for any therapeutic purposes.

Agricultural Science

Some studies have looked into the potential fungicidal properties of 4-(Furan-2-yl)-3-methylbenzoic acid or related compounds. Fungicides are chemicals that can kill fungi or prevent their growth. However, more research is required to assess its effectiveness and potential impact on the environment [].

4-(Furan-2-YL)-3-methylbenzoic acid is an organic compound characterized by a furan ring attached to a benzoic acid structure, specifically at the para position relative to a methyl group on the benzene ring. Its molecular formula is CHO, and it features a furan moiety, which contributes to its unique chemical properties and potential biological activities. The compound is notable for its aromatic structure, which may enhance its reactivity in various

- Electrophilic Substitution: The furan ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents.

- Nucleophilic Acyl Substitution: The carboxylic acid group can react with nucleophiles, leading to the formation of esters or amides.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be eliminated as carbon dioxide, resulting in the formation of a substituted furan derivative.

These reactions highlight the compound's versatility in organic synthesis and its potential applications in medicinal chemistry.

Research has indicated that derivatives of benzoic acid, including 4-(Furan-2-YL)-3-methylbenzoic acid, exhibit various biological activities. These include:

- Antimicrobial Properties: Compounds with similar structures have shown effectiveness against bacteria and fungi.

- Antioxidant Activity: The presence of the furan ring may contribute to antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects: Some studies suggest that related compounds can modulate inflammatory pathways, making them potential candidates for anti-inflammatory therapies.

The specific biological activities of 4-(Furan-2-YL)-3-methylbenzoic acid require further investigation to establish its efficacy and mechanisms of action.

The synthesis of 4-(Furan-2-YL)-3-methylbenzoic acid can be achieved through several methods:

- Friedel-Crafts Acylation: This method involves the acylation of 3-methylbenzoic acid with furan-2-carboxylic acid using a Lewis acid catalyst such as aluminum chloride.

- Condensation Reactions: A condensation reaction between 3-methylbenzoyl chloride and furan can also yield the desired compound under basic conditions.

- Multi-step Synthesis: Starting from simpler precursors, a multi-step synthetic route involving protection-deprotection strategies may be employed to construct the furan and benzoic acid moieties.

These synthetic approaches allow for the preparation of 4-(Furan-2-YL)-3-methylbenzoic acid with varying degrees of complexity and yield.

4-(Furan-2-YL)-3-methylbenzoic acid has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting microbial infections or inflammation.

- Material Science: Its unique structure could be utilized in creating advanced materials or polymers with specific properties.

- Agriculture: Compounds with similar structures have been explored for use as agrochemicals, potentially serving as herbicides or fungicides.

Studies on the interactions of 4-(Furan-2-YL)-3-methylbenzoic acid with biological macromolecules are essential for understanding its potential therapeutic effects. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways or proteins associated with disease processes. Molecular docking studies could provide insights into binding affinities and modes of action.

Several compounds share structural similarities with 4-(Furan-2-YL)-3-methylbenzoic acid. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Methylbenzoic Acid | Benzoic Acid | Commonly used as a precursor in organic synthesis. |

| Furan-2-Carboxylic Acid | Furan Derivative | Lacks methyl substitution; primarily used in synthesis. |

| 4-(Thien-2-YL)-3-methylbenzoic Acid | Thienyl Compound | Contains a thiophene ring instead of furan; exhibits different biological activity. |

| 5-Methylfuran-2-carboxylic Acid | Furan Derivative | Methyl group at position 5; different reactivity profile. |

The uniqueness of 4-(Furan-2-YL)-3-methylbenzoic acid lies in its combination of both furan and benzoic functionalities, which may offer distinct advantages in terms of biological activity compared to these similar compounds. Its specific position of substitution on the benzene ring also contributes to its unique chemical reactivity and potential applications.